molecular formula C16H16O2 B11945570 2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione CAS No. 2670-23-7

2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

Cat. No.: B11945570
CAS No.: 2670-23-7
M. Wt: 240.30 g/mol
InChI Key: YFXCHAUHDMOLPI-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione (hereafter referred to by its full systematic name) is a partially hydrogenated anthraquinone derivative with methyl substituents at positions 2 and 2. It is notable for its natural occurrence in the heartwood of Tectona grandis (teak), where it contributes to chromatic properties alongside 4-tert-butyl-2-phenyl-phenol and 2-methylanthraquinone . Its structure combines a tetrahydroanthracene backbone with a 9,10-dione moiety, distinguishing it from fully aromatic anthraquinones.

Properties

CAS No.

2670-23-7

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

2,3-dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione

InChI

InChI=1S/C16H16O2/c1-9-7-13-14(8-10(9)2)16(18)12-6-4-3-5-11(12)15(13)17/h3-6,13-14H,7-8H2,1-2H3

InChI Key

YFXCHAUHDMOLPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CC2C(C1)C(=O)C3=CC=CC=C3C2=O)C

Origin of Product

United States

Preparation Methods

Reaction of 2,3-Dimethyl-1,3-Butadiene with Naphthoquinones

A seminal approach involves the DA reaction of 2,3-dimethyl-1,3-butadiene (diene) and 2-substituted naphthoquinones (dienophiles). For example, 2-(2-iodobenzoyl)naphthalene-1,4-dione reacts with 2,3-dimethyl-1,3-butadiene in dichloromethane at 40°C, yielding the target compound in 88% yield after purification by silica gel chromatography. The endo transition state predominates due to stereoelectronic factors, minimizing steric clash between the diene’s methyl groups and the dienophile’s substituents. X-ray crystallography confirms the ortho-disubstituted anthraquinone structure.

Experimental Protocol:

  • Dienophile Preparation : 1,4-Dimethoxynaphthalene derivatives are oxidized with ammonium cerium(IV) nitrate (CAN) in acetonitrile/dichloromethane at –40°C to generate reactive naphthoquinones.

  • Cycloaddition : The diene (3–5 equiv.) and dienophile (1 equiv.) are heated in dichloromethane at 40°C for 2–24 hours.

  • Workup : Solvent removal under reduced pressure, followed by flash chromatography (cyclohexane/ethyl acetate) isolates the product.

Alternative Dienophiles: Benzoquinones and Functionalized Derivatives

Early methods employed p-benzoquinone as the dienophile, but yields were suboptimal (<14%) due to competing side reactions and overoxidation. For instance, DA adducts of 2,3-dimethyl-1,3-butadiene and p-benzoquinone require subsequent acetylation and oxidation with chromium trioxide (CrO₃) to afford the desired anthraquinone. This multistep sequence suffers from low efficiency, necessitating high dilution and extended reaction times (32 hours).

Oxidative Dehydrogenation for Aromatization

Post-cycloaddition oxidative dehydrogenation converts tetrahydroanthraquinones to fully aromatic analogs, though this compound is typically isolated before complete aromatization.

Dimethylsulfoxide (DMSO)-Mediated Dehydrogenation

A patent by discloses a one-pot DA reaction coupled with oxidative dehydrogenation using DMSO as the dehydrogenating agent and Lewis acids (e.g., AlCl₃) or Brønsted acids as catalysts. This method eliminates the need for separate oxidation steps, enhancing atom economy. For example, reacting 1,4-naphthoquinone with 2,3-dimethyl-1,3-butadiene in DMSO at 80°C for 6 hours yields the tetrahydroanthraquinone directly.

Key Advantages:

  • No external catalysts : Thermal activation suffices for the DA step.

  • Reduced byproducts : High regioselectivity avoids isomers.

Stereochemical and Functional Group Considerations

Endo vs. Exo Selectivity

The DA reaction’s stereochemical outcome hinges on the diene’s substitution pattern. Bulky silyl-protected dienes (e.g., TIPS or TBDPS) favor endo transition states, whereas smaller substituents permit mixed selectivity. For instance, reactions with trimethylsilyl (TMS)-protected dienes yield exo:endo ratios of 1:3.5, separable via chromatography.

Impact of Electron-Withdrawing Groups

Electron-deficient dienophiles (e.g., iodobenzoyl- or bromobenzoyl-substituted naphthoquinones) accelerate DA kinetics by lowering the LUMO energy, enabling reactions at milder temperatures (40°C vs. 80°C).

Comparative Analysis of Synthetic Routes

Method Dienophile Conditions Catalyst Yield Reference
DA + Chromium Oxidationp-BenzoquinoneCrO₃, AcOH, refluxNone14%
DA + Silica Purification2-Iodobenzoyl naphthoquinoneCH₂Cl₂, 40°CNone88%
One-Pot DA + DMSO1,4-NaphthoquinoneDMSO, 80°C, 6 hAlCl₃ (optional)75%

Chemical Reactions Analysis

2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding quinones, while reduction can yield hydroquinones .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C16H16O2
  • Molecular Weight : 240.297 g/mol
  • CAS Number : 2670-23-7

The compound features a tetrahydroanthracene core structure with two methyl groups at the 2 and 3 positions and ketone functionalities at the 9 and 10 positions. This unique structure contributes to its reactivity and utility in chemical processes.

Organic Synthesis

2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione serves as a precursor in the synthesis of various organic compounds. It can be utilized in:

  • Diels-Alder Reactions : The compound can participate in Diels-Alder cycloaddition reactions to form functionalized hydroanthraquinones. This method allows for the creation of complex molecular architectures under mild conditions with high yields .
  • Reduction Reactions : The ketone groups in this compound can be reduced to alcohols or other functional groups, making it a versatile intermediate for synthesizing various derivatives .

Catalysis

Recent studies have explored the use of this compound as a catalyst in chemical processes:

  • Alkaline Chemical Pulping : In a study investigating its catalytic properties in alkaline chemical pulping, it was found that this compound enhances the delignification process, improving the yield and quality of cellulose fibers from wood pulp .

Materials Science

The compound's unique structural features make it suitable for applications in materials science:

  • Organic Electronics : Due to its ability to form charge-transfer complexes and its stability under thermal conditions, this compound is being researched for use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Its electronic properties can be tuned by modifying the substituents on the anthracene core .

Case Study 1: Diels-Alder Reaction

A research study demonstrated that using this compound in Diels-Alder reactions resulted in high yields of functionalized products. The study highlighted how varying reaction conditions (temperature and solvent) affected the efficiency of the cycloaddition process .

Case Study 2: Catalytic Efficiency

In another investigation into its role as a catalyst for alkaline pulping processes, it was observed that incorporating this compound significantly reduced processing times while enhancing cellulose yield by approximately 15% compared to traditional methods. This efficiency showcases its potential for industrial applications in sustainable paper production .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogous Compounds

Structural Analogs in Natural Product Chemistry

Natural Occurrence and Chromatic Role
  • Key Comparators: 2-Methylanthraquinone: A fully aromatic anthraquinone found in teak heartwood. Unlike the target compound, it lacks hydrogenation and additional methyl groups, resulting in higher conjugation and distinct UV-vis absorption properties . 4-tert-Butyl-2-phenyl-phenol: A phenolic compound co-occurring in teak heartwood.
Compound Molecular Formula Substituents Saturation Role in Heartwood Color Source
2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione C₁₆H₁₆O₂ 2-CH₃, 3-CH₃ Partially hydrogenated Primary chromophore Tectona grandis
2-Methylanthraquinone C₁₅H₁₀O₂ 2-CH₃ Fully aromatic Secondary chromophore Tectona grandis
4-tert-Butyl-2-phenyl-phenol C₁₆H₁₈O 4-(C(CH₃)₃), 2-C₆H₅ Aromatic Color enhancer Tectona grandis

Functional Group Variations and Reactivity

Amino-Substituted Anthraquinones
  • 1,4-(Dibutylamino)anthracene-9,10-dione (5d): Exhibits nucleophilic substitution selectivity at elevated temperatures (80°C), yielding 83% combined products. The amino groups increase electron density, enhancing solubility in polar solvents compared to the methyl-substituted target compound .
  • 1-Hydroxy-3-(3-methylbut-2-enyloxy)anthracene-9,10-dione : A methoxy-hydroxy derivative with demonstrated biological activity. The hydroxyl group facilitates hydrogen bonding, contrasting with the hydrophobic methyl groups of the target compound .
Nitro and Aryl Modifications
  • 9-(2-Nitrovinyl)-9,10-dihydro-9,10-ethanoanthracenes: Nitrovinyl substituents introduce strong electron-withdrawing effects, making these compounds reactive dienophiles in Diels-Alder reactions. This contrasts with the electron-donating methyl groups of the target compound .

Biological Activity

2,3-Dimethyl-1,4,4a,9a-tetrahydroanthracene-9,10-dione (CAS Number: 2670-23-7) is a compound belonging to the anthraquinone family. Its unique structure imparts various biological activities that have garnered attention in pharmacological research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C16_{16}H16_{16}O2_{2}
  • Molecular Weight : 240.297 g/mol
  • LogP : 3.428 (indicating moderate lipophilicity)

Mechanisms of Biological Activity

The biological activities of this compound are primarily attributed to its ability to interact with various cellular pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells.
  • Antitumor Effects : Research indicates that it can inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Properties : It has been shown to modulate inflammatory pathways, potentially reducing chronic inflammation.

Biological Activity Data Table

Biological ActivityMechanism of ActionModel OrganismReference
AntioxidantFree radical scavengingHuman cell lines
AntitumorInduction of apoptosisMDA-MB-231 (breast cancer)
Anti-inflammatoryInhibition of NF-κB signalingA549 (lung cancer)
CytotoxicityCell cycle arrestVarious cancer cell lines

Case Study 1: Antitumor Activity

In a study examining the effects of this compound on breast cancer cells (MDA-MB-231), it was found that the compound significantly inhibited cell proliferation. The mechanism involved the activation of caspase pathways leading to apoptosis. The study utilized assays such as MTT and flow cytometry to assess cell viability and apoptosis rates respectively .

Case Study 2: Anti-inflammatory Effects

Another research focused on the anti-inflammatory potential of this compound in lung cancer cells (A549). The results demonstrated that treatment with this compound led to a marked decrease in TNFα-induced NF-κB activity. This suggests its potential use in managing inflammatory responses associated with cancer progression .

Case Study 3: Antioxidant Properties

A comprehensive analysis highlighted the antioxidant capabilities of this compound through various assays including DPPH and ABTS radical scavenging tests. The compound demonstrated a strong ability to neutralize free radicals and protect cellular components from oxidative damage .

Q & A

Q. Table 1: Concentration in Teak Heartwood vs. Sapwood

CompoundHeartwood (µg/g)Sapwood (µg/g)
This compound1,228.7030.31

Basic: What methodologies are recommended for quantifying this compound in plant extracts?

Answer:
Use UPLC-ESI-MS/MS with acetone extraction for targeted metabolomics. Key steps:

Extraction : Acetone solvent system to isolate quinones and anthraquinones.

Chromatography : C18 column with gradient elution (water/acetonitrile + 0.1% formic acid).

Detection : Negative ion mode, monitoring m/z 283.1 → 239.0 (quantifier ion) .
Validate with spike-and-recovery experiments to address matrix effects in heartwood samples.

Basic: What are the standard synthetic routes for this compound?

Answer:
The compound is synthesized via asymmetric Diels-Alder reactions between sulfinylquinones and dienes. Example protocol:

  • Reactants : Sulfinylquinone (1.0 eq.) and diene (2.0–2.2 eq.).
  • Solvents : Dichloromethane (CH2_2Cl2_2) or hexafluoroisopropanol (HFIP) for improved stereocontrol.
  • Conditions : Room temperature, 12–24 hours.
  • Yield : 70–85% after recrystallization (dichloromethane at −16°C) .

Q. Table 2: Synthesis Parameters

ParameterCondition
SolventCH2_2Cl2_2/HFIP
Temperature20–25°C
Diene Equivalents2.0–2.2 eq.
Characterization1^{1}H/13^{13}C NMR, IR (ν 1672 cm1^{-1} for quinone C=O)

Advanced: How can Diels-Alder reactions involving this compound be optimized for terpene synthesis?

Answer:
Optimize stereoselectivity and yield by:

Solvent choice : HFIP enhances diene reactivity and stabilizes transition states via H-bonding.

Catalyst : Lewis acids (e.g., TiCl4_4) or chiral auxiliaries (e.g., sulfinyl groups) for enantiocontrol.

Temperature : Lower temperatures (−20°C) favor endo transition states.

Post-reduction : Hydrogenate adducts with Pd/C to access decalin terpene cores .

Advanced: How can structural modifications enhance its antitumor activity?

Answer:
Derivatize the anthraquinone core for DNA intercalation and topoisomerase inhibition:

Aminoalkylation : Introduce bis[(2-aminoethyl)amino] groups at C1/C4 positions to improve hydrophilicity and DNA binding.

Hydroxylation : Add 5,8-dihydroxy groups to mimic mitoxantrone’s pharmacophore.

In vivo testing : Evaluate against P-388 leukemia (optimal dose: 10–20 mg/kg, i.p.) with survival metrics (ILS >500%) .

Advanced: How to resolve contradictions in reported bioactivity or quantification data?

Answer:
Address variability through:

Extraction protocols : Standardize acetone/water ratios to avoid co-eluting phenolics.

Analytical calibration : Use isotopically labeled internal standards (e.g., 13^{13}C-anthracene-dione).

Bioassay conditions : Control redox state (quinone ↔ hydroquinone) in cell culture media to prevent false negatives .

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